8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a quinoline core substituted at position 2 with a 1,4-dioxa-8-azaspiro[4.5]decane moiety and at position 4 with a 3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group. Its synthesis likely involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and cyclization reactions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
8-[4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-31-21-9-5-7-18(23(21)32-2)24-28-25(35-29-24)19-16-22(27-20-8-4-3-6-17(19)20)30-12-10-26(11-13-30)33-14-15-34-26/h3-9,16H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNULZDTMXLRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCC6(CC5)OCCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring.
Formation of the Oxadiazole Ring: The next step involves the formation of the oxadiazole ring.
Coupling of the Indole Moiety: The final step involves coupling the indole moiety with the pyrazole-oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable synthetic methodologies .
Chemical Reactions Analysis
Types of Reactions
8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It has been used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Pharmaceutical Development: The compound is being investigated for its potential use in the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action of 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound has been shown to:
Inhibit Enzymes: It can inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases and proteases.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways and increasing the expression of pro-apoptotic proteins.
Modulate Signaling Pathways: It can modulate various signaling pathways, including those involved in cell cycle regulation, DNA repair, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on structural analogs.
†Calculated using software tools (e.g., ChemAxon).
Key Observations:
Aromatic Core Variations: Quinoline (target) vs. The pyridine in L827-1715 may reduce steric hindrance compared to quinoline .
Substituent Effects :
- Electron-donating methoxy groups (target) vs. electron-withdrawing fluorine (L827-1715) influence electronic properties and metabolic stability.
- The absence of oxadiazole in compound 11b highlights its role in target engagement, as oxadiazoles often mimic peptide bonds .
Physicochemical Properties: Higher logP in the target (~4.5) vs.
Biological Activity
The compound 8-{4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule characterized by its unique structural features, which include a quinoline moiety and an oxadiazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 395.4 g/mol. The presence of the oxadiazole ring is significant as compounds containing this moiety have been reported to exhibit a broad spectrum of biological activities.
1. Antimicrobial Activity
Compounds with the 1,2,4-oxadiazole structure have demonstrated notable antimicrobial properties. Research indicates that derivatives of oxadiazoles possess antibacterial and antifungal activities against various pathogens. For instance:
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Effects : The oxadiazole scaffold has also been linked to antifungal activity, making it a candidate for further exploration in treating fungal infections .
2. Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that several oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways . For example, some derivatives have been shown to inhibit cell proliferation by interfering with the cell cycle.
3. Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the oxadiazole ring has been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes:
- Research Findings : Some studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo models .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds or structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
